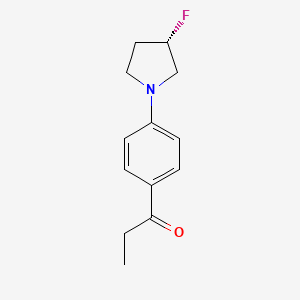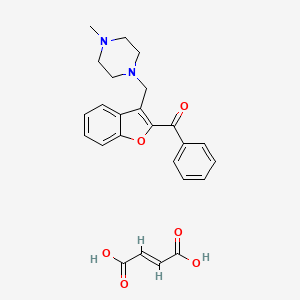
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the phenyl group via Friedel-Crafts acylation, followed by the attachment of the methylpiperazine moiety through nucleophilic substitution reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH. The scalability of the process is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone hydrochloride
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone sulfate
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone phosphate
Uniqueness
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H26N2O6 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-22-11-13-23(14-12-22)15-18-17-9-5-6-10-19(17)25-21(18)20(24)16-7-3-2-4-8-16;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LTGIVJBMXRCFPK-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


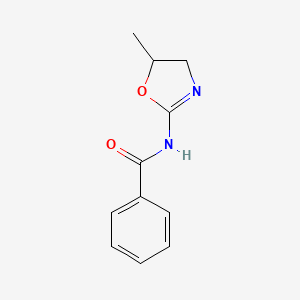
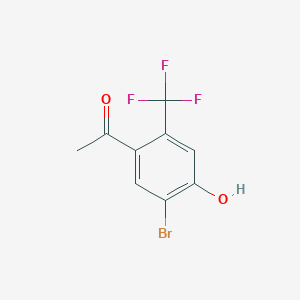


![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

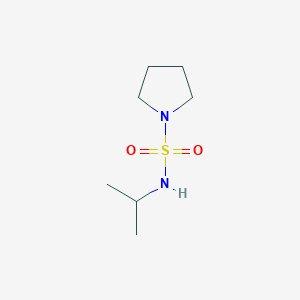
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

